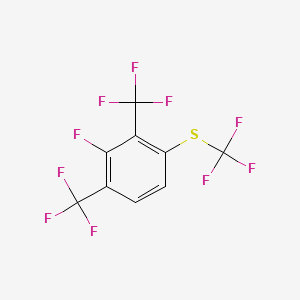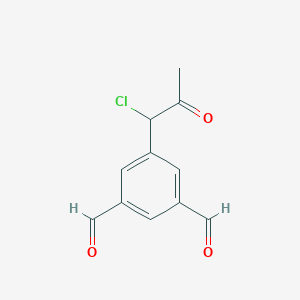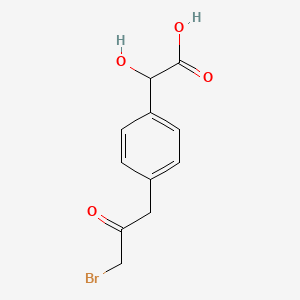
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11BrO4. This compound is characterized by the presence of a bromine atom, a carboxy(hydroxy)methyl group, and a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the treatment of the diacetate of the precursor with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This reaction yields the desired brominated product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can yield alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Industry: Utilized in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carboxy(hydroxy)methyl group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Similar structure but lacks the bromine atom.
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: Another brominated compound with a slightly different structure.
Uniqueness: 1-Bromo-3-(4-(carboxy(hydroxy)methyl)phenyl)propan-2-one is unique due to the presence of both a bromine atom and a carboxy(hydroxy)methyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H11BrO4 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
2-[4-(3-bromo-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11BrO4/c12-6-9(13)5-7-1-3-8(4-2-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |
InChI-Schlüssel |
BHWZWDBGHRJECV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)CBr)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


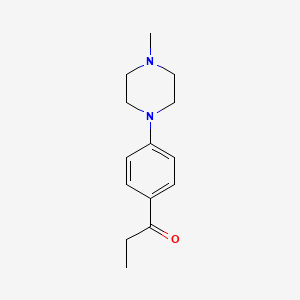
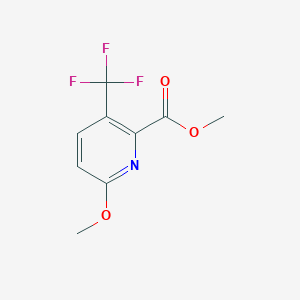
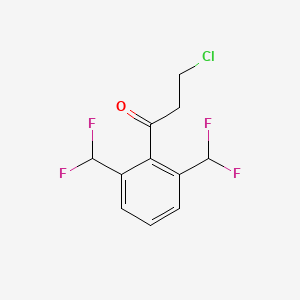
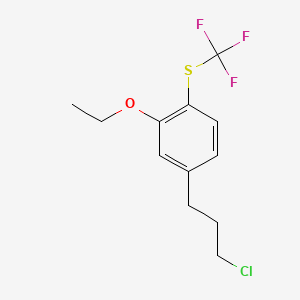
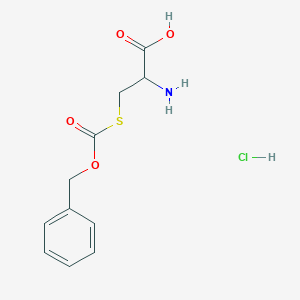


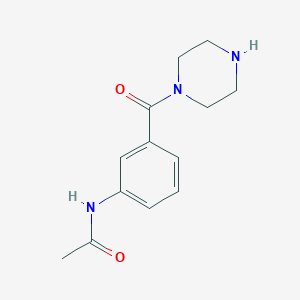
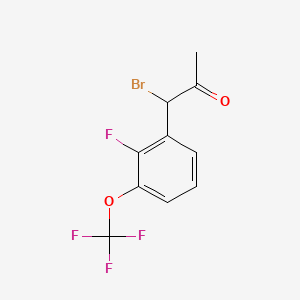
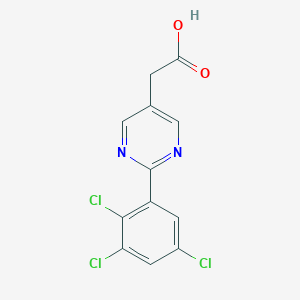
![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)

